molecular formula C7H13N3O B1374096 [2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol CAS No. 1341502-23-5

[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol

Cat. No. B1374096
M. Wt: 155.2 g/mol
InChI Key: DMCUWLKGTYJBMZ-UHFFFAOYSA-N
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Description

“[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol” is a compound with the molecular formula C7H13N3O and a molecular weight of 155.2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . Another study reported the quaternization reactions of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) with alkyl halides (1-iodobutane, 1-iodoheptane, and 1-iododecane) at different temperatures .


Chemical Reactions Analysis

While specific chemical reactions involving “[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol” were not found, a study reported the effects of polymerization media and concentrations of EDMA, initiator, and surfactant on the preparation and properties of PDMAEMA-EDMA nanogels .

Scientific Research Applications

Role in Metabolite Scavenging

The compound has been studied in the context of its potential therapeutic significance. For instance, metformin, an antihyperglycemic drug, is known to scavenge Methylglyoxal (MG), a reactive compound involved in the formation of advanced glycation endproducts (AGEs), which are implicated in diabetic complications. The scavenged product from the metformin-MG reaction has been characterized and studied, indicating potential therapeutic significance in reducing detrimental MG protein adducts and diabetic complications (Kinsky et al., 2016).

Volatile Metabolites for Pathogen Detection

The compound has been explored in the context of pathogen detection. Bacteria-specific volatile organic compounds (VOCs), part of bacterial metabolism, could serve as biological markers in diagnosing critically ill patients. The systematic review highlights the potential of using these VOCs, including methanol and its derivatives, as non-invasive diagnostic tools for detecting pathogenic bacteria in sepsis, offering a promising approach for early and rapid pathogen identification (Bos et al., 2013).

Catalysis and Fuel Production

The compound's derivatives are significant in catalysis and fuel production. Studies have reviewed the role of catalysts in methanol dehydration to produce Dimethyl ether (DME), a clean fuel, and chemical. The work encompasses the state-of-the-art catalyst preparation and analysis, including various catalysts like γ-Al2O3, zeolites, and heteropoly acids, emphasizing the breadth of research in optimizing catalysts for efficient fuel production (Bateni et al., 2018).

properties

IUPAC Name

[2-(dimethylamino)-3-methylimidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-9(2)7-8-4-6(5-11)10(7)3/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCUWLKGTYJBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol

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